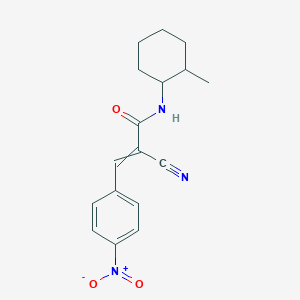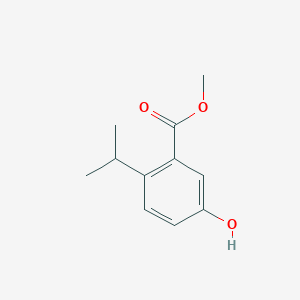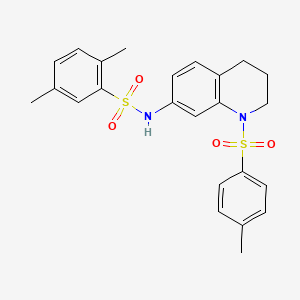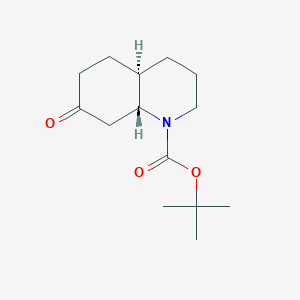![molecular formula C11H14BrNO2 B2545738 2-bromo-6-[(3S)-3-metoxitetrahidrofurano-3-il]-4-metil-piridina CAS No. 2368946-04-5](/img/structure/B2545738.png)
2-bromo-6-[(3S)-3-metoxitetrahidrofurano-3-il]-4-metil-piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine is a complex organic compound. It is distinguished by its unique structure which includes a bromine atom, a methoxytetrahydrofuran ring, and a pyridine ring, making it a versatile subject for chemical research. Understanding its synthesis, reactions, and applications provides valuable insights for various scientific fields.
Aplicaciones Científicas De Investigación
2-Bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine is utilized in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying enzyme interactions due to its potential to act as a ligand.
Medicine: Investigating its role in drug design, particularly for targeting specific molecular pathways.
Industry: Used in the development of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine typically involves multi-step organic reactions. A common starting point is the bromination of 4-methyl-pyridine, followed by the addition of the methoxytetrahydrofuran moiety. Each step requires precise conditions, including specific temperatures, catalysts, and solvents.
Industrial Production Methods: Scaling the synthesis for industrial production requires optimization of these conditions. It often involves continuous flow reactors to maintain consistent reaction conditions, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation, typically affecting the methoxytetrahydrofuran ring.
Reduction: Reduction reactions may involve the pyridine ring, especially under catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Organolithium reagents, Grignard reagents.
Major Products Formed:
Oxidation products: Hydroxylated derivatives.
Reduction products: Hydrogenated pyridine compounds.
Substitution products: Various substituted pyridines depending on the nucleophile used.
Mecanismo De Acción
Mechanism by Which the Compound Exerts Its Effects:
The presence of the bromine and methoxytetrahydrofuran groups can influence the compound's reactivity and binding affinity.
It can interact with various molecular targets, such as enzymes or receptors, depending on its specific functional groups.
Molecular Targets and Pathways Involved:
Possible interactions with cytochrome P450 enzymes, influencing metabolic pathways.
Potential binding to neurotransmitter receptors, offering insights into neurological research.
Comparación Con Compuestos Similares
2-Bromo-4-methylpyridine: Lacks the methoxytetrahydrofuran group, resulting in different reactivity.
6-Methoxytetrahydrofuran-substituted pyridines: Absence of the bromine atom alters their electrophilic nature.
Similar compounds: Bromopyridines, methoxypyridines, and tetrahydrofuran-substituted aromatics.
Uniqueness:
The combined presence of bromine and the methoxytetrahydrofuran group in the same molecule is relatively rare, offering unique reactivity and binding properties.
2-Bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine's distinct chemical structure and properties make it a valuable compound for various scientific inquiries and industrial applications. Its unique combination of functional groups enables a wide range of reactions and uses, distinguishing it from other related compounds.
Propiedades
IUPAC Name |
2-bromo-6-[(3S)-3-methoxyoxolan-3-yl]-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-5-9(13-10(12)6-8)11(14-2)3-4-15-7-11/h5-6H,3-4,7H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQBDLGCOWHXEL-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C2(CCOC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)Br)[C@]2(CCOC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B2545655.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2545656.png)
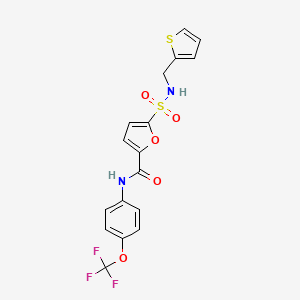
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2545659.png)
![(3E)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2545660.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2545662.png)
![N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2545665.png)
![2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2545666.png)
![{2-[(cyclohexyloxy)methyl]phenyl}methanamine](/img/structure/B2545669.png)
![2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545672.png)
